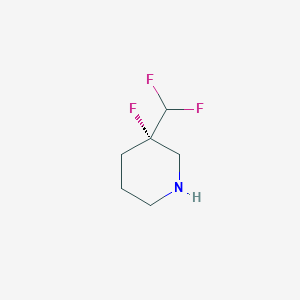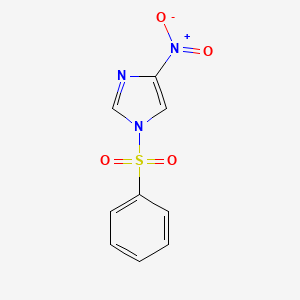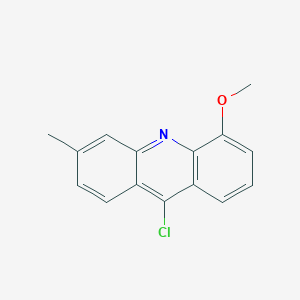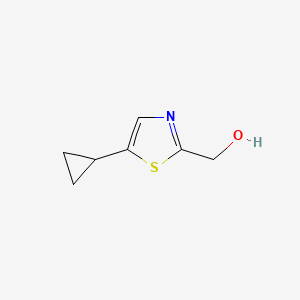
(5-Cyclopropylthiazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropylthiazol-2-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a cyclopropyl group attached to the thiazole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylthiazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with α-haloketones to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting thiazole intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Cyclopropylthiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: (5-Cyclopropylthiazol-2-yl)aldehyde or (5-Cyclopropylthiazol-2-yl)carboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Cyclopropylthiazol-2-yl)methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (5-Cyclopropylthiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets. The cyclopropyl group may enhance the compound’s stability and lipophilicity, affecting its distribution and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound with a simpler structure.
(5-Methylthiazol-2-yl)methanol: Similar structure with a methyl group instead of a cyclopropyl group.
(5-Phenylthiazol-2-yl)methanol: Contains a phenyl group, offering different electronic and steric properties.
Uniqueness
(5-Cyclopropylthiazol-2-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the compound’s specific structure may confer unique binding properties in biological systems, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H9NOS |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
(5-cyclopropyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H9NOS/c9-4-7-8-3-6(10-7)5-1-2-5/h3,5,9H,1-2,4H2 |
InChI-Schlüssel |
HSSWIPLRDQRDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=C(S2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/no-structure.png)
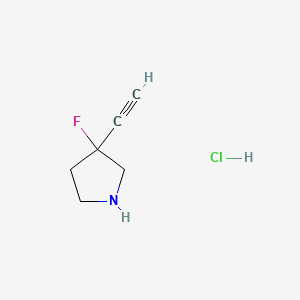
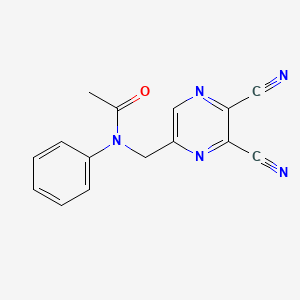
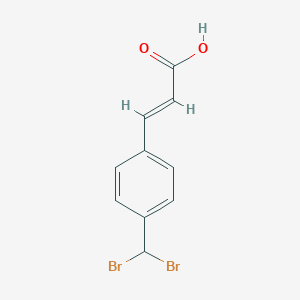
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
